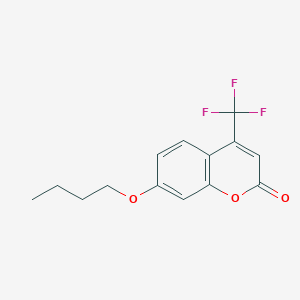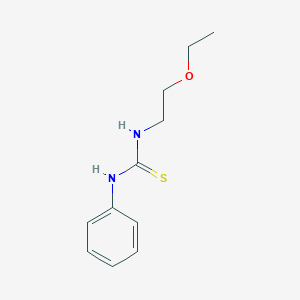![molecular formula C22H22O3 B5026199 4-butyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5026199.png)
4-butyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves catalytic processes and multi-component reactions. One method demonstrated the gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes leading to the formation of chromen-3(4H)-ones, a process that effectively traps vinyl cation intermediates by an external N-oxide and internal aryl ring system (Ji et al., 2015). Another synthesis approach uses a domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides, producing chromen-4-one derivatives in high yields through a sequence of reactions (Bam & Chalifoux, 2018).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be complex and diverse. One study on the synthesis and crystal structure characterization of a related compound, (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, revealed insights into its molecular configuration using X-ray crystallography, highlighting the absence of classical hydrogen bonding and the presence of weak C‒H…O contacts (Zhang, Pan, & Xia, 2015).
Chemical Reactions and Properties
Chromene derivatives participate in a variety of chemical reactions, displaying a wide range of chemical properties. For instance, a strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one involved cyclobenzylation and catalytic C-H bond functionalization using palladium(II), demonstrating the versatility of chromenes in organic synthesis (Lin et al., 2017).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for their applications. The crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one provided insight into the conformational differences and relative orientation of substituents, influencing its physical properties (Caracelli et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of chromene derivatives are influenced by their structure. The facile three-component synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-ones highlighted the role of catalysts in modulating the chemical properties and facilitating the synthesis of complex chromene derivatives (Ghorbani & Kiyani, 2014).
Future Directions
Given the limited information available on “4-butyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one”, future research could focus on its synthesis, characterization, and potential applications. This could include exploring its biological activity, as chromen-2-one derivatives are known to exhibit various biological activities .
properties
IUPAC Name |
4-butyl-7-[(4-ethenylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-3-5-6-18-13-22(23)25-21-14-19(11-12-20(18)21)24-15-17-9-7-16(4-2)8-10-17/h4,7-14H,2-3,5-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYWIABHJQHCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026122.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5026127.png)
![N-(2-chlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026130.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5026133.png)
![2,4-dichloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5026141.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026159.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5026164.png)
![3-chloro-4-{[1-(2,5-dimethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5026172.png)
![N-benzyl-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5026180.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5026194.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5026214.png)
![3-[(2-fluorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5026216.png)